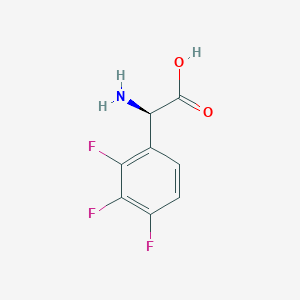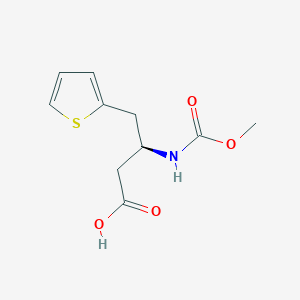
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is a chiral compound featuring a methoxycarbonyl group, an amino group, and a thiophen-2-yl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and (S)-2-aminobutanoic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with (S)-2-aminobutanoic acid in the presence of a base like triethylamine (Et3N) to form the amide intermediate.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: The compound may find use in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The thiophene ring and the methoxycarbonyl group are likely involved in key interactions with the molecular target, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid: The enantiomer of the compound, which may have different biological activity.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene rings but different substituents.
Amino acid derivatives: Compounds with similar amino acid backbones but different side chains.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
(3S)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clé InChI |
FNOAXPCFCJONNK-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CC=CS1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
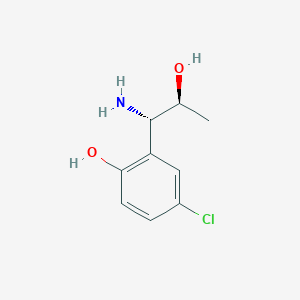
![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
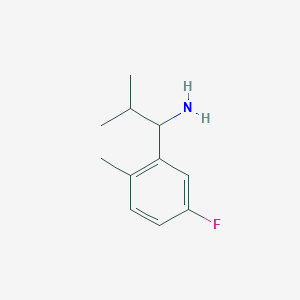
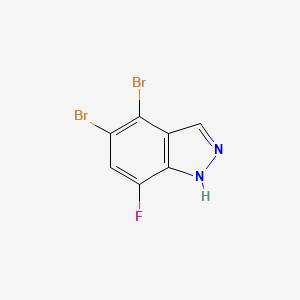
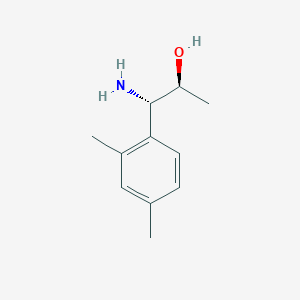

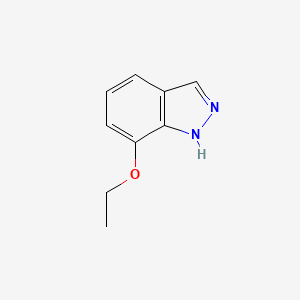
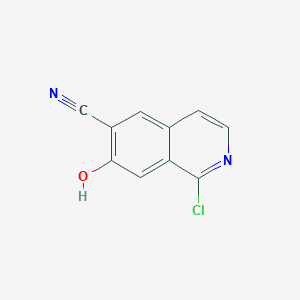
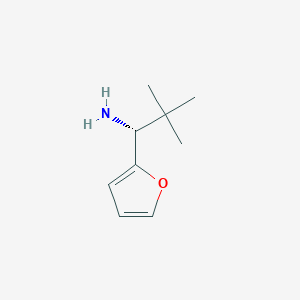
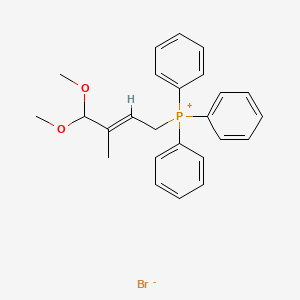
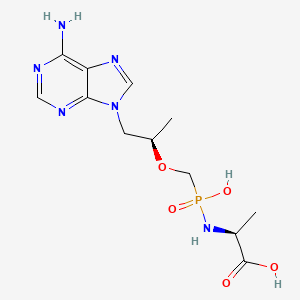
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
